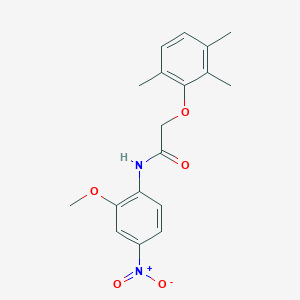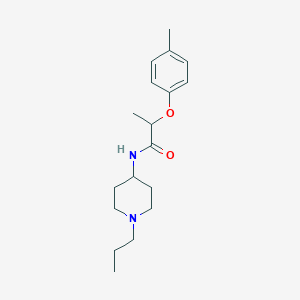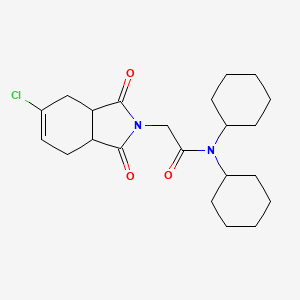![molecular formula C17H28ClNO6 B5236300 1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride is a synthetic compound that has been the focus of scientific research in recent years. It is commonly referred to as MTMBO, and it has been found to have potential therapeutic applications in a variety of fields.
Wirkmechanismus
The mechanism of action of MTMBO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation, migration, and survival. It has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are both involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
MTMBO has been found to have a range of biochemical and physiological effects in various cell types and animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and improve mitochondrial function. Additionally, it has been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTMBO in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that the mechanism of action of MTMBO is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions of research for MTMBO. One area of interest is in the development of novel cancer therapies that target the AKT and ERK signaling pathways, which are known to be dysregulated in many types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MTMBO and to identify potential drug targets that may be involved. Finally, clinical trials are needed to evaluate the safety and efficacy of MTMBO in humans, which will be important for determining its potential as a therapeutic agent.
Synthesemethoden
MTMBO can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzyl chloride with morpholine, followed by the reaction of the resulting intermediate with 2-propanol. The final product is obtained in the form of a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
MTMBO has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. It has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as cardioprotective effects in animal models of heart disease. Additionally, it has been shown to have neuroprotective properties in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6.ClH/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-24-12-14(19)10-18-4-6-23-7-5-18;/h8-9,14,19H,4-7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRJDGNTDEPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(3,4,5-trimethoxy-benzyloxy)-propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)

![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
